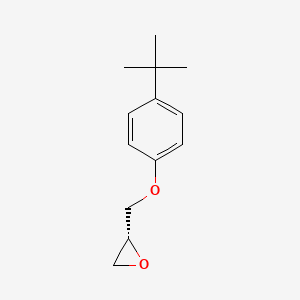

4-tert-Butylphenyl glycidyl ether, (-)-

Description

Contextualization within Glycidyl (B131873) Ether Chemistry and Chiral Epoxide Systems

Glycidyl ethers are a versatile class of compounds primarily used as monomers and reactive diluents in the production of epoxy resins. chalmers.se Their general structure consists of an epoxide ring connected to another molecule through an ether linkage. The high reactivity of the strained epoxide ring allows it to undergo ring-opening reactions with a wide variety of nucleophiles, forming the basis for polymerization and other chemical transformations. chalmers.semt.com The synthesis of glycidyl ethers is commonly achieved through the reaction of an alcohol with epichlorohydrin (B41342) under basic conditions, often using a phase-transfer catalyst. d-nb.inforsc.org

Within this family, 4-tert-Butylphenyl glycidyl ether, (-)- stands out as a chiral epoxide. Chiral epoxides are invaluable intermediates in asymmetric synthesis, a field of chemistry focused on creating specific enantiomers of complex molecules. rsc.orgacs.org The availability of enantiomerically pure or enriched epoxides is crucial for synthesizing optically active compounds, which is particularly important in the pharmaceutical and materials science industries. mdpi.com The asymmetric ring-opening of epoxides allows for the creation of two adjacent stereocenters with defined configurations in a single step, making it a powerful synthetic strategy. mdpi.com Methods like the Sharpless asymmetric epoxidation are foundational for producing such chiral epoxy alcohols, which serve as precursors to a vast array of other chiral molecules. nih.govacs.org Therefore, 4-tert-Butylphenyl glycidyl ether, (-)- is not just a component for epoxy resins but a specialized building block within the sophisticated toolkit of modern stereoselective chemistry.

Significance of Enantiomerically Pure Epoxides in Advanced Organic Synthesis and Polymer Science

The importance of enantiomerically pure epoxides like 4-tert-Butylphenyl glycidyl ether, (-)- stems from the precise three-dimensional control they offer in chemical reactions.

In advanced organic synthesis , using a single-enantiomer epoxide as a starting material is a cornerstone of synthesizing complex chiral molecules such as pharmaceuticals and natural products. The epoxide's ring-opening reaction can be highly stereoselective and regioselective, meaning nucleophiles will attack a specific carbon atom from a specific direction. mdpi.com This process installs two functional groups with a predictable spatial arrangement, avoiding the formation of unwanted stereoisomers that would otherwise need to be separated in later, often costly, purification steps. rsc.org This control is fundamental to producing drugs where only one enantiomer provides the therapeutic effect while the other may be inactive or even harmful.

In polymer science , the stereochemistry of the monomer unit profoundly influences the properties of the resulting polymer. The polymerization of enantiomerically pure epoxides can lead to the formation of highly stereoregular polymers, specifically isotactic polyethers. acs.org Isotactic polymers, where the side groups all lie on the same side of the polymer backbone, have a more ordered structure than their atactic counterparts (random side-group orientation) made from racemic monomers. This structural regularity allows the polymer chains to pack more efficiently, leading to enhanced properties such as higher crystallinity, improved mechanical strength, and different thermal characteristics. acs.orgcornell.edu Catalytic systems have been developed that can selectively polymerize one enantiomer from a racemic mixture, a process known as kinetic resolution, which simultaneously produces an isotactic polymer and leaves behind the unreacted, enantiopurified monomer. acs.orgcornell.edu The use of a pre-resolved, enantiopure monomer like 4-tert-Butylphenyl glycidyl ether, (-)- provides a direct route to these advanced materials with tailored properties for applications ranging from biomedical components to specialized elastomers and sealants. cornell.edu

Propriétés

Numéro CAS |

765305-18-8 |

|---|---|

Formule moléculaire |

C13H18O2 |

Poids moléculaire |

206.28 g/mol |

Nom IUPAC |

(2R)-2-[(4-tert-butylphenoxy)methyl]oxirane |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |

Clé InChI |

HHRACYLRBOUBKM-LBPRGKRZSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2CO2 |

SMILES isomérique |

CC(C)(C)C1=CC=C(C=C1)OC[C@H]2CO2 |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)OCC2CO2 |

Origine du produit |

United States |

Synthetic Methodologies for 4 Tert Butylphenyl Glycidyl Ether,

Enantioselective Synthesis Approaches

Enantioselective methods are crucial for generating chiral compounds from achiral or racemic precursors. These strategies often rely on chiral catalysts or enzymes to differentiate between two enantiomers or two enantiotopic faces of a molecule.

An indirect but powerful route to chiral epoxides is the asymmetric epoxidation of a prochiral precursor, such as an allylic alcohol. The Sharpless-Katsuki asymmetric epoxidation is a renowned method for this transformation. wikipedia.orgwayne.eduorganic-chemistry.org

This methodology involves the reaction of a primary or secondary allylic alcohol with an oxidizing agent, typically tert-butyl hydroperoxide (TBHP), in the presence of a chiral catalyst. wikipedia.orgwayne.edu The catalyst is formed in situ from titanium tetra(isopropoxide) (Ti(O-i-Pr)₄) and a chiral diethyl tartrate (DET) ligand. wayne.eduharvard.edu The choice of the tartrate enantiomer, either (+)-DET or (-)-DET, dictates which face of the alkene is epoxidized, allowing for predictable synthesis of the desired epoxide enantiomer. harvard.edu

For the synthesis of (-)-4-tert-butylphenyl glycidyl (B131873) ether, a suitable precursor would be the allyl ether of p-tert-butylphenol. However, the standard Sharpless epoxidation requires a free allylic alcohol. Therefore, a multi-step sequence would be necessary:

Asymmetric epoxidation of a precursor like allyl alcohol to produce an enantiopure glycidol (B123203).

Subsequent etherification of the glycidol with p-tert-butylphenol, which can be a challenging step to perform without affecting the chiral epoxide ring.

While highly effective for producing chiral 2,3-epoxyalcohols, the necessity of the allylic alcohol functionality and the multi-step process for producing aryl glycidyl ethers make this a less direct approach compared to kinetic resolution or stereospecific synthesis. wikipedia.org

Kinetic resolution is a widely used technique that involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric purity. The maximum theoretical yield for the unreacted enantiomer is 50%. wikipedia.org

Biocatalysis offers a highly selective method for the kinetic resolution of epoxides. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of an epoxide to its corresponding vicinal diol. In the case of a racemic epoxide, these enzymes often exhibit a high degree of enantioselectivity, preferentially hydrolyzing one enantiomer while leaving the other largely unreacted.

The resolution of racemic aryl glycidyl ethers using whole-cell biocatalysts or isolated enzymes has been demonstrated. For instance, the fungus Talaromyces flavus, which contains a constitutive epoxide hydrolase, has been used to resolve racemic benzyl (B1604629) glycidyl ether and its derivatives into their (R)-enantiomers. nih.gov The process involves the selective hydrolysis of the (S)-enantiomer to the corresponding diol, leaving behind the desired (R)-enantiomer with high enantiomeric excess (e.e.). nih.gov This approach is directly applicable to 4-tert-butylphenyl glycidyl ether, where the (R)-enantiomer corresponds to the (-)-form. fda.gov Optimization of fermentation conditions to increase biomass and specific enzyme activity can significantly improve the efficiency of such resolutions. nih.gov

A highly efficient and practical method for resolving terminal epoxides is the hydrolytic kinetic resolution (HKR) using chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalyst. clockss.orgunipd.itsci-hub.box This reaction uses water as the nucleophile to selectively open one enantiomer of the racemic epoxide, catalyzed by the chiral cobalt complex. clockss.orgsci-hub.box

The (R,R)-enantiomer of the Co(III) salen catalyst is typically used to selectively hydrolyze the (R)-epoxide, allowing for the recovery of the unreacted (S)-epoxide in high enantiomeric purity. Conversely, using the (S,S)-catalyst would hydrolyze the (S)-epoxide, enriching the desired (R)- or (-)-4-tert-butylphenyl glycidyl ether. The reaction is appealing for its operational simplicity, low catalyst loadings (0.2–2.0 mol%), and the use of water as an inexpensive and environmentally benign reagent. sci-hub.box The HKR has been successfully applied to a wide range of aryl glycidyl ethers, consistently providing the unreacted epoxide and the 1,2-diol product with excellent enantiomeric excess. clockss.orgunipd.itresearchgate.net

Below is a table summarizing the results of hydrolytic kinetic resolution for various aryl glycidyl ethers using a chiral (salen)Co(III) catalyst, demonstrating the general applicability of this method.

| Substrate (Racemic Aryl Glycidyl Ether) | Catalyst Configuration | Yield of Unreacted Epoxide (%) | ee of Unreacted Epoxide (%) | Reference(s) |

|---|---|---|---|---|

| Phenyl Glycidyl Ether | (R,R) | 44 | 91 ((S)-isomer) | clockss.org |

| 4-Fluorophenyl Glycidyl Ether | (R,R) | 45 | 92 ((S)-isomer) | clockss.org |

| Benzyl Glycidyl Ether | Not Specified | Excellent Yield | >99 | sci-hub.box |

| 1-Naphthyl Glycidyl Ether | Not Specified | Excellent Yield | >99 | sci-hub.box |

Table 1: Examples of Hydrolytic Kinetic Resolution of Aryl Glycidyl Ethers.

Kinetic Resolution Strategies for Racemic 4-tert-Butylphenyl Glycidyl Ether

Stereospecific Transformations from Precursors (e.g., p-tert-Butylphenol and Epichlorohydrin)

The most direct approach to synthesizing a specific enantiomer of 4-tert-butylphenyl glycidyl ether is through a stereospecific reaction using an enantiomerically pure precursor. This method transfers the existing chirality of the starting material to the final product.

The synthesis involves a Williamson ether synthesis reaction between the sodium or potassium salt of p-tert-butylphenol and an enantiopure form of epichlorohydrin (B41342). To obtain (-)-4-tert-butylphenyl glycidyl ether, which is the (R)-enantiomer, one must start with (R)-epichlorohydrin. fda.gov

The reaction proceeds in two mechanistic steps:

Nucleophilic Ring-Opening: The p-tert-butylphenoxide anion acts as a nucleophile, attacking the C1 carbon of (R)-epichlorohydrin in an Sₙ2 reaction. This opens the epoxide ring to form a chiral chlorohydrin ether intermediate.

Intramolecular Cyclization: In the presence of a base (often the same sodium or potassium hydroxide (B78521) used to form the phenoxide), the newly formed alkoxide on the C2 carbon undergoes an intramolecular Sₙ2 reaction, displacing the chloride ion on the C3 carbon. This step re-forms the epoxide ring, resulting in the final product, (R)-4-tert-butylphenyl glycidyl ether.

This two-step sequence, often performed in a single pot, effectively transfers the stereochemistry from the starting (R)-epichlorohydrin to the final glycidyl ether product. guidechem.com High yields (over 90%) have been reported for the synthesis of the racemic compound using this general method with p-tert-butylphenol and epichlorohydrin. google.com

Optimization of Reaction Conditions for Enantiomeric Purity and Chemical Yield

For Enantioselective Synthesis:

Enzymatic Resolution: Key factors include the choice of microorganism or enzyme, pH of the medium, reaction temperature, and substrate concentration. For whole-cell resolutions, fermentation conditions that maximize the expression of the epoxide hydrolase are critical. nih.gov The reaction time must be carefully controlled to achieve approximately 50% conversion, which theoretically provides the highest possible enantiomeric excess for the remaining substrate. researchgate.net

Catalytic Kinetic Resolution (HKR): The efficiency of the HKR is influenced by catalyst loading, temperature, and solvent. While many reactions proceed well under solvent-free conditions, certain unreactive substrates may benefit from solvents that can effectively solubilize the epoxide, water, and diol product. unipd.itsci-hub.box For substrates prone to racemization, such as epichlorohydrin, conducting the reaction at lower temperatures (0–4 °C) can suppress this side reaction and improve the final enantiomeric excess. sci-hub.box

For Stereospecific Transformations:

In the synthesis from p-tert-butylphenol and (R)-epichlorohydrin, reaction parameters must be controlled to favor the desired Sₙ2 pathway and prevent side reactions. The choice of base (e.g., NaOH, KOH), solvent, and reaction temperature (typically 30–100 °C) is crucial. google.com The use of a phase-transfer catalyst can be beneficial in biphasic systems to improve the reaction rate and yield. chalmers.se The stoichiometry of the reactants, particularly the molar ratio of epichlorohydrin to the phenol, is also a key parameter to optimize for maximizing yield. google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butylphenyl Glycidyl Ether,

Epoxide Ring-Opening Reactions

The epoxide or oxirane ring is a three-membered heterocycle characterized by significant ring strain, which renders it susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity is the cornerstone of the chemical utility of glycidyl (B131873) ethers, including 4-tert-Butylphenyl glycidyl ether, (-)-. The reaction can be initiated under either acidic or basic/neutral conditions, with the specific conditions profoundly influencing the reaction's regioselectivity and mechanism. acs.orgjsynthchem.comyoutube.com

The reaction of the epoxide ring with nucleophiles is a fundamental transformation for 4-tert-Butylphenyl glycidyl ether. The process involves the cleavage of one of the carbon-oxygen bonds of the oxirane ring and the concomitant formation of a new bond between the nucleophile and one of the ring's carbon atoms.

The regioselectivity of the nucleophilic attack on the asymmetric epoxide ring of 4-tert-Butylphenyl glycidyl ether is dictated by the reaction conditions.

Under basic or neutral conditions , the ring-opening proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgjsynthchem.com The nucleophile, such as an amine, an alkoxide (from an alcohol), or an amino acid ester, directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (the terminal -CH2 group). This results in the formation of a secondary alcohol. The reaction is stereospecific, leading to an inversion of configuration at the center of attack.

Under acidic conditions , the epoxide oxygen is first protonated, forming a more reactive oxonium ion. acs.orgyoutube.com The subsequent nucleophilic attack occurs via a mechanism with significant SN1 character. The positive charge is better stabilized on the more substituted carbon atom (the secondary -CH- carbon). acs.org Consequently, the nucleophile attacks this more substituted carbon. This pathway leads to the formation of a primary alcohol.

The reaction with amino acid esters, which are important for synthesizing modified peptides and other biologically relevant molecules, also follows these regioselective principles. Chelated enolates of amino acid esters have been shown to be effective nucleophiles for the regioselective opening of epoxides. researchgate.net

| Nucleophile | Conditions | Predominant Site of Attack | Mechanism | Product Type |

| Amines (R-NH2) | Basic/Neutral | Less substituted carbon (Cβ) | SN2 | β-amino alcohol (secondary OH) |

| Alcohols (R-OH) | Basic (as RO-) | Less substituted carbon (Cβ) | SN2 | β-alkoxy alcohol (secondary OH) |

| Alcohols (R-OH) | Acidic | More substituted carbon (Cα) | SN1-like | β-alkoxy alcohol (primary OH) |

| Amino Acid Esters | Basic/Neutral | Less substituted carbon (Cβ) | SN2 | γ-hydroxy α-amino acid derivative |

To enhance reaction rates and control selectivity, various catalytic systems are employed for epoxide ring-opening reactions.

Lewis Acids : Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. mdpi.comnih.gov This activation is similar to protonation under acidic conditions, often favoring attack at the more substituted carbon. acs.org A range of Lewis acids, including boron trifluoride etherate, have been utilized as catalysts. acs.org Heterogeneous Lewis acid catalysts, such as Sn-Beta zeolites, have demonstrated high efficiency and selectivity in the alcoholysis of epoxides, offering advantages in catalyst separation and recycling. ucdavis.edu For instance, Sn-Beta has been shown to be a highly active and selective catalyst for the ring-opening of epichlorohydrin (B41342) with methanol. ucdavis.edu

Organocatalysis : Metal-free organocatalytic systems have gained prominence as a sustainable alternative. rsc.org For the ring-opening polymerization of glycidyl ethers, two-component organocatalysts, often comprising a Lewis pair, have been developed. acs.orgbohrium.com These systems can prevent side reactions like transesterification when dealing with ester-containing glycidyl ethers. rsc.org Tertiary amines can also act as catalysts, particularly in the presence of hydroxyl-containing compounds like alcohols. acs.orgrsc.org The amine interacts with the alcohol to generate a more potent alkoxide nucleophile, which then opens the epoxide ring. rsc.org This cooperative catalysis is crucial for initiating the reaction. rsc.org

| Catalyst Type | Example(s) | Role | Key Features |

| Lewis Acids | Boron trifluoride etherate acs.org, Sn-Beta ucdavis.edu, Fe(Cp)2BF4 researchgate.net | Epoxide activation via coordination to oxygen | Enhances reactivity; often directs nucleophiles to the more substituted carbon. |

| Organocatalysts | Two-component Lewis pairs acs.org, Tertiary amines/Alcohols rsc.org | Nucleophile activation or cooperative catalysis | Metal-free; can offer high chemoselectivity and prevent side reactions. rsc.org |

4-tert-Butylphenyl glycidyl ether, like other epoxides, can undergo ring-opening polymerization (ROP) to form polyethers. The polymerization can proceed through either an anionic or a cationic mechanism, depending on the initiator used.

Anionic ring-opening polymerization (AROP) is a common method for synthesizing poly(glycidyl ether)s. The reaction is typically initiated by a strong nucleophile, such as an alkoxide. The initiator attacks the epoxide ring, generating an alkoxide propagating species which then attacks another monomer molecule. This process repeats, leading to the formation of a polyether chain. acs.org

A significant challenge in the AROP of functional glycidyl ethers is the potential for side reactions, especially with sensitive functional groups. acs.org To address this, highly selective organocatalysts have been developed. For example, a two-component organocatalyst system has been shown to be effective for the AROP of silyl-containing glycidyl ethers, preserving the silyl (B83357) ether groups which are typically susceptible to basic conditions. acs.orgbohrium.comnih.gov This approach allows for the synthesis of well-defined functional polyethers. Mechanochemical AROP, using techniques like ball milling, has also been explored as a solvent-free method for polymerizing solid-state glycidyl ether monomers. nih.gov

Cationic ring-opening polymerization (CROP) is initiated by strong electrophiles. The process can be initiated by a Brønsted acid, which protonates the epoxide oxygen, or by a Lewis acid. ehu.es The initiation generates an active tertiary oxonium ion at the end of the growing polymer chain. Propagation occurs as the oxonium ion is attacked by the oxygen atom of an incoming monomer molecule.

Cationic photopolymerization can be achieved using photosensitive onium salts, such as diaryliodonium or triarylsulfonium salts, which generate a strong Brønsted acid upon UV irradiation. researchgate.net Thermally induced CROP can be initiated by thermo-latent initiators like certain phosphonium (B103445) salts, which generate the active species upon heating. scispace.com

A specific type of Lewis acid-initiated polymerization is the zwitterionic ring expansion polymerization. Using B(C6F5)3 as a catalyst with tert-butyl glycidyl ether, cyclic polymers can be generated. ehu.esresearchgate.net The reaction proceeds through a zwitterionic intermediate, and chain growth is followed by an end-to-end cyclization reaction that expels the catalyst. ehu.es

Ring-Opening Polymerization (ROP) Mechanisms

Coordination Polymerization Techniques

Coordination polymerization of glycidyl ethers, including 4-tert-butylphenyl glycidyl ether, offers a pathway to synthesize polyethers with controlled molecular weights and architectures. These techniques often involve the use of specific initiator or catalyst systems that coordinate with the monomer during the polymerization process.

Anionic ring-opening polymerization (AROP) is a prominent method in this category. For instance, the controlled polymerization of long-chain alkyl glycidyl ethers has been successfully achieved using an AROP approach facilitated by the addition of a crown ether (18-crown-6, K⁺). rsc.org This method allows for the synthesis of homopolymers and amphiphilic ABA polyether triblock copolymers with narrow dispersity. rsc.org

Another effective initiating system for the AROP of various epoxide monomers, including structurally related compounds like tert-butyl glycidyl ether (tBuGE), is the combination of benzyl (B1604629) alcohol with a tBuP4 phosphazene base. rsc.org This system promotes a controlled polymerization that follows first-order kinetics with respect to the monomer concentration. rsc.org The kinetics of these polymerizations are influenced by the nature of the side chains on the oxirane ring. rsc.org For example, studies on different glycidyl ethers have shown that the polymerization of tBuGE follows zero-order kinetics, which differs from other oxirane monomers. rsc.org

The table below summarizes findings from a kinetic study on the AROP of various glycidyl ethers, providing insight into the expected behavior of 4-tert-Butylphenyl glycidyl ether.

| Monomer | Initiating System | Kinetic Order (Monomer) | Key Findings |

|---|---|---|---|

| tert-Butyl Glycidyl Ether (tBuGE) | Benzyl alcohol/tBuP4 | Zero | Polymerization proceeds in a controlled manner. |

| Allyl Glycidyl Ether (AGE) | Benzyl alcohol/tBuP4 | First | Side chain influences polymerization kinetics. |

| Benzyl Glycidyl Ether (BnGE) | Benzyl alcohol/tBuP4 | First | Controlled polymerization with predictable kinetics. |

Zwitterionic Ring Expansion Polymerization

Zwitterionic ring expansion polymerization (ZREP) represents a distinct method for synthesizing cyclic polymers from monomers like glycidyl ethers. ehu.es This technique typically involves a catalyst that initiates the ring-opening of the epoxide to form a zwitterionic species, which then propagates by adding more monomer units. researchgate.netnih.gov The growing polymer chain eventually undergoes an end-to-end cyclization reaction, releasing the catalyst and forming a cyclic polymer. ehu.es

The Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been effectively used to catalyze the ZREP of tert-butyl glycidyl ether (tBGE), a close structural analog of 4-tert-butylphenyl glycidyl ether. ehu.esresearchgate.net In this process, the reaction of the glycidyl monomer with B(C₆F₅)₃ generates cyclic polyethers. researchgate.net The mechanism is postulated to proceed through an electrophilic zwitterionic ring-opening polymerization (ZROP), which can also be described as a ZREP mechanism. researchgate.netresearchgate.net

Key aspects of this polymerization mechanism include:

Initiation: The Lewis acid catalyst activates the epoxide monomer. A nucleophilic attack then generates a zwitterionic intermediate. researchgate.netnih.gov

Propagation: The zwitterionic chain end incorporates new monomer molecules. researchgate.net

Cyclization: An end-to-end reaction of the growing chain leads to the formation of cyclic polymers and the expulsion of the catalyst. ehu.es

Studies have shown that reaction conditions such as solvent, monomer-to-initiator ratio, and temperature can influence the molecular weight distribution and the formation of non-cyclic byproducts. ehu.esresearchgate.net For instance, the polymerization of tBGE with B(C₆F₅)₃ often results in a bimodal molecular weight distribution, which is attributed to the cyclization of shorter chains. ehu.esresearchgate.net

| Monomer | Catalyst | Polymerization Type | Primary Product Architecture | Mechanistic Feature |

|---|---|---|---|---|

| tert-Butyl Glycidyl Ether (tBGE) | B(C₆F₅)₃ | Zwitterionic Ring Expansion Polymerization (ZREP) | Cyclic | Formation of zwitterionic intermediates. ehu.esresearchgate.net |

| Propylene Oxide | N-heterocyclic olefins (NHOs) / Mg(HMDS)₂ | Lewis Pair Polymerization (via Zwitterions) | Linear (High Molar Mass) | Nucleophilic attack by NHO generates a zwitterionic species. researchgate.netnih.gov |

Other Transformational Reactions of the Glycidyl Ether Moiety

Oxidation Reactions and Derived Products

The glycidyl ether moiety can undergo oxidation reactions, although specific studies on 4-tert-butylphenyl glycidyl ether are limited. However, general oxidation reactions of related compounds provide insight into potential transformations. For example, the epoxidation of diallyl ether using t-butyl hydroperoxide (TBHP) as an oxidant over a Ti-MWW catalyst yields allyl-glycidyl ether, among other products. growingscience.com This indicates that under certain conditions, other parts of a molecule can be oxidized while the glycidyl ether group remains intact.

In other contexts, the epoxide ring itself can be the target of oxidation or part of a broader oxidative transformation. For instance, biocatalytic systems using microorganisms or enzymes have been employed for the epoxidation of aryl glycidyl ethers, highlighting the potential for selective and environmentally friendly oxidation processes. researchgate.net Furthermore, polysaccharides like arabinoxylan have been modified through a two-step process involving ring-opening periodate (B1199274) oxidation followed by reduction, and subsequent hydrophobization with various glycidyl ethers. acs.org This demonstrates the stability of the glycidyl ether linkage under specific oxidative and reductive conditions used to modify a polymer backbone. acs.org

Reduction Reactions and Functional Group Interconversions

The epoxide ring of 4-tert-butylphenyl glycidyl ether is susceptible to reductive cleavage. smolecule.com Metal hydrides are common reagents for this transformation. Specifically, lithium aluminum hydride (LiAlH₄) can readily reduce the epoxide ring to produce the corresponding alcohol. smolecule.com This reaction proceeds via a nucleophilic attack of the hydride ion at the less sterically hindered carbon of the epoxide ring. smolecule.com Such reductive transformations provide a route to diverse structural modifications and functional group interconversions. smolecule.com

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk For the glycidyl ether moiety, reduction of the epoxide to an alcohol is a primary example of FGI. This newly formed alcohol can then participate in further reactions, such as conversion to a good leaving group (e.g., a sulfonate ester) followed by substitution to introduce other functionalities like halides or azides. vanderbilt.edu

The choice of reducing agent is critical for selectivity. While strong reducing agents like LiAlH₄ will reduce the epoxide, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically used for reducing ketones and aldehydes and may not react with the epoxide under standard conditions. tamu.edu

Derivatization Strategies for Enhanced Reactivity or Analytical Probing

The high reactivity of the epoxide ring in 4-tert-butylphenyl glycidyl ether makes it a prime target for derivatization. researchgate.net These strategies can be employed to enhance reactivity for subsequent transformations or to introduce probes for analytical purposes.

One common derivatization is the ring-opening reaction with various nucleophiles. This is often referred to as "thiol-epoxy" or "amine-epoxy" click chemistry due to its high efficiency and regioselectivity. researchgate.netsemanticscholar.org

Reaction with Thiols: Thiol nucleophiles react readily with the glycidyl ether under basic conditions to form thioether alcohols. smolecule.com This reaction is highly regioselective, with the attack occurring at the less substituted carbon of the epoxide. smolecule.com

Reaction with Amines: Amines are also effective nucleophiles for epoxide ring-opening, leading to the formation of β-amino alcohols. semanticscholar.org This reaction is fundamental to the curing of epoxy resins. semanticscholar.org

Glycidyl ethers can also serve as platform molecules for creating more complex structures. For example, 2,2,2-trifluoroethyl glycidyl ether has been used to synthesize a variety of asymmetric glycerol (B35011) derivatives, including diethers, triethers, and ketones. researchgate.net A similar strategy could be applied to 4-tert-butylphenyl glycidyl ether to generate novel functional molecules.

For analytical purposes, derivatization can be used to attach chromophores, fluorophores, or other labels to the molecule, facilitating its detection and quantification. Post-polymerization modification is another powerful strategy where polymers containing glycidyl ether side chains are derivatized to introduce new functionalities. researchgate.net

Reaction Kinetics and Thermodynamic Studies of Transformations

Understanding the reaction kinetics and thermodynamics of transformations involving 4-tert-butylphenyl glycidyl ether is crucial for controlling reaction outcomes and designing polymerization processes.

Kinetic studies of the anionic ring-opening polymerization (AROP) of various glycidyl ethers have been conducted. For instance, the polymerization of tert-butyl glycidyl ether (tBuGE) initiated by a benzyl alcohol/tBuP4 system was found to follow zero-order kinetics with respect to the monomer. rsc.org In contrast, other glycidyl ethers like allyl glycidyl ether (AGE) and benzyl glycidyl ether (BnGE) followed first-order kinetics under the same conditions. rsc.org These differences highlight the significant influence of the side-chain structure on the polymerization mechanism and rate.

Thermodynamic parameters for the thermal degradation of polymers containing glycidyl ether units have also been investigated. For copolymers of allyl glycidyl ether with allyl methacrylate (B99206) and methyl methacrylate, thermogravimetric analysis (TG) was used to determine the activation energies for thermal degradation using methods like Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS). researchgate.netdergipark.org.tr Thermodynamic parameters such as Gibbs energy, enthalpy, and entropy of degradation were also calculated. researchgate.netdergipark.org.tr Such studies provide valuable information on the thermal stability of these materials.

The table below presents a summary of activation energies for the thermal degradation of allyl glycidyl ether copolymers, illustrating the type of data obtained from such studies.

| Copolymer | Degradation Stage | Ea (kJ/mol) - KAS Method | Ea (kJ/mol) - FWO Method |

|---|---|---|---|

| Poly(AGE-co-AMA) | First | 292 ± 10 | 361 ± 1 |

| Second | 252 ± 74 | 249 ± 61 | |

| Poly(AGE-co-MMA) | First | 175 ± 27 | 136 ± 24 |

| Second | 232 ± 32 | 278 ± 18 |

Application As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Chiral Molecules

The primary application of (-)-4-tert-Butylphenyl glycidyl (B131873) ether in the asymmetric synthesis of complex chiral molecules lies in its use as a precursor for chiral 1-amino-2-propanol derivatives. These motifs are central to the structure of many biologically active compounds, most notably the class of pharmaceuticals known as β-blockers. The synthesis of these molecules relies on the highly regioselective and stereospecific ring-opening of the epoxide in the glycidyl ether by an appropriate amine.

A well-established analogy is the synthesis of the β-blocker (S)-(-)-propranolol, which utilizes the ring-opening of (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane by isopropylamine. Similarly, (-)-4-tert-Butylphenyl glycidyl ether can react with various amines to produce a range of chiral N-substituted-1-(4-tert-butylphenoxy)-3-amino-2-propanols. These chiral amino alcohols are valuable intermediates for the synthesis of novel, complex chiral molecules with potential pharmaceutical applications.

Table 1: Synthesis of a Chiral Amino Alcohol from (-)-4-tert-Butylphenyl glycidyl ether

| Reactant 1 | Reactant 2 | Product | Reaction Type | Expected Stereochemistry |

| (-)-4-tert-Butylphenyl glycidyl ether | Isopropylamine | (R)-1-(4-(tert-butyl)phenoxy)-3-(isopropylamino)propan-2-ol | Nucleophilic ring-opening | (R) |

Note: The stereochemistry of the product is designated based on the Cahn-Ingold-Prelog priority rules and assumes the starting material is the (R)-enantiomer, which corresponds to the (-)-isomer for this class of compounds.

Precursor for Chirality Transfer Reactions

Chirality transfer reactions are a cornerstone of asymmetric synthesis, where the stereochemical information from a chiral starting material is relayed to the product. (-)-4-tert-Butylphenyl glycidyl ether is an excellent precursor for such reactions, with the most prominent example being the aforementioned enantioselective ring-opening of the epoxide.

In this reaction, the chirality of the C2 carbon in the glycidyl ether directly influences the stereochemistry of the newly formed stereocenter at C2 in the resulting amino alcohol product. The reaction is highly stereospecific, meaning that a single enantiomer of the starting material will produce a single enantiomer of the product. This efficient transfer of chirality is crucial for the synthesis of enantiomerically pure compounds.

The mechanism involves the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring. Under basic or neutral conditions, the reaction proceeds via an SN2 pathway, with the nucleophile attacking the less substituted carbon atom. This leads to a predictable and controlled transfer of the chiral information from the starting glycidyl ether to the final amino alcohol product.

Table 2: Stereochemical Outcome of Chirality Transfer Reaction

| Starting Material | Nucleophile | Product | Stereochemical Relationship |

| (R)-(-)-4-tert-Butylphenyl glycidyl ether | Amine (e.g., R-NH₂) | (R)-1-(4-(tert-butyl)phenoxy)-3-(alkylamino)propan-2-ol | Retention of configuration at the original stereocenter |

| (S)-(+)-4-tert-Butylphenyl glycidyl ether | Amine (e.g., R-NH₂) | (S)-1-(4-(tert-butyl)phenoxy)-3-(alkylamino)propan-2-ol | Retention of configuration at the original stereocenter |

Design and Synthesis of Novel Chiral Ligands and Organocatalysts

The chiral amino alcohols derived from (-)-4-tert-Butylphenyl glycidyl ether are not only valuable as intermediates for complex molecules but also serve as precursors for the design and synthesis of novel chiral ligands and organocatalysts. A prominent class of chiral auxiliaries and ligands that can be synthesized from these amino alcohols are chiral oxazolidinones.

Chiral oxazolidinones are widely used as chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. The synthesis of a chiral oxazolidinone from a chiral amino alcohol is a well-established process, typically involving reaction with phosgene (B1210022) or a phosgene equivalent.

By reacting the chiral amino alcohol derived from (-)-4-tert-Butylphenyl glycidyl ether and an appropriate amine with a carbonyl source, a novel chiral oxazolidinone can be synthesized. The substituents on the oxazolidinone ring, originating from the glycidyl ether and the amine, can influence the stereochemical outcome of reactions where it is employed as a chiral auxiliary. The bulky 4-tert-butylphenyl group, in particular, can provide significant steric hindrance, which can be advantageous in achieving high levels of stereocontrol.

This approach allows for the creation of a modular library of chiral ligands and organocatalysts, where the steric and electronic properties can be fine-tuned by varying the amine used in the initial ring-opening reaction.

Table 3: Potential Synthesis of a Chiral Oxazolidinone from (-)-4-tert-Butylphenyl glycidyl ether-derived Amino Alcohol

| Precursor | Reagent | Product | Class of Chiral Compound | Potential Application |

| (R)-1-(4-(tert-butyl)phenoxy)-3-(isopropylamino)propan-2-ol | Phosgene or equivalent | (R)-3-isopropyl-5-((4-(tert-butyl)phenoxy)methyl)oxazolidin-2-one | Chiral Oxazolidinone | Chiral Auxiliary/Organocatalyst |

Polymer Chemistry and Materials Science Research Involving 4 Tert Butylphenyl Glycidyl Ether,

Synthesis of Stereoregular Polymers and Copolymers

The synthesis of stereoregular polymers from chiral monomers like (-)-4-tert-butylphenyl glycidyl (B131873) ether is a key area of research aimed at producing materials with well-defined three-dimensional structures. The primary method for polymerizing glycidyl ethers is through ring-opening polymerization (ROP), which can be initiated by anionic, cationic, or coordination catalysts. To achieve stereoregularity, the polymerization must proceed in a way that preserves or systematically inverts the stereochemistry of the monomer at each addition step.

For (-)-4-tert-butylphenyl glycidyl ether, an enantiomerically pure monomer, its polymerization using a non-stereoselective catalyst would ideally lead to an isotactic polymer, where all the chiral centers in the polymer backbone have the same configuration. This is because the starting material itself is a single enantiomer. The resulting polymer, poly[(-)-4-tert-butylphenyl glycidyl ether], would be optically active.

Research on related chiral glycidyl ethers has demonstrated that the choice of catalyst is critical in preventing side reactions, such as epimerization, that could disrupt the stereoregularity of the final polymer. For instance, certain coordination catalysts, often based on aluminum or rare-earth metals complexed with chiral ligands, have been shown to be effective in the stereospecific polymerization of racemic epoxides, selectively polymerizing one enantiomer. In the case of an already pure enantiomer like (-)-4-tert-butylphenyl glycidyl ether, such catalysts would ensure the formation of a highly isotactic polymer chain.

Copolymerization of (-)-4-tert-butylphenyl glycidyl ether with other chiral or achiral monomers opens up possibilities for creating a wide range of functional materials. For example, copolymerization with an achiral glycidyl ether could be used to tune the physical properties of the resulting polymer, such as its glass transition temperature or solubility, while still retaining some of the optical activity and potential for ordered structures imparted by the chiral monomer. The reactivity ratios of the comonomers would play a crucial role in determining the microstructure of the copolymer, i.e., whether it is a random, alternating, or block copolymer.

Tailoring Polymer Architecture via Controlled Polymerization Methods

Controlled polymerization methods are essential for tailoring the architecture of polymers derived from (-)-4-tert-butylphenyl glycidyl ether, enabling the synthesis of polymers with specific molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers and star-shaped polymers.

Anionic Ring-Opening Polymerization (AROP) is a powerful technique for the controlled polymerization of epoxides. Initiators for AROP are typically strong nucleophiles, such as alkoxides or organometallic compounds. The living nature of AROP, when side reactions are minimized, allows for the synthesis of well-defined block copolymers. For instance, (-)-4-tert-butylphenyl glycidyl ether could be polymerized first, followed by the addition of a second monomer to grow another block, resulting in a diblock copolymer with a chiral block. The bulky tert-butylphenyl group may influence the polymerization kinetics. Studies on similar bulky glycidyl ethers have shown that steric hindrance can affect the rate of propagation.

Cationic Ring-Opening Polymerization (CROP) is another important method. CROP is typically initiated by strong acids or Lewis acids. While historically more prone to side reactions like chain transfer, advancements in initiator systems have enabled controlled cationic polymerization of glycidyl ethers. Photoinitiated cationic polymerization, for example, offers spatial and temporal control over the polymerization process. For a chiral monomer like (-)-4-tert-butylphenyl glycidyl ether, cationic polymerization can also lead to stereoregular polymers, although the mechanism of stereocontrol might differ from that in AROP.

The table below summarizes some controlled polymerization methods applicable to glycidyl ethers and the architectural control they offer.

| Polymerization Method | Initiator/Catalyst System (Examples) | Architectural Control | Potential for (-)-4-tert-Butylphenyl Glycidyl Ether |

| Anionic ROP | Alkali metal alkoxides (e.g., potassium tert-butoxide) | Well-defined linear polymers, block copolymers, star polymers. | Synthesis of isotactic homopolymers and block copolymers with controlled molecular weight. |

| Cationic ROP | Lewis acids (e.g., BF₃·OEt₂), Photoinitiators (e.g., diaryliodonium salts) | Linear and cross-linked polymers. | Potential for controlled synthesis of linear polymers and networks. |

| Coordination ROP | Schiff base/metal complexes (e.g., Salen-Al) | Stereoregular polymers (isotactic, syndiotactic). | High potential for synthesizing highly isotactic poly[(-)-4-tert-butylphenyl glycidyl ether]. |

Investigation of Stereochemical Influence on Macroscopic Polymer Properties

The stereochemistry of a polymer chain can have a profound impact on its macroscopic properties, including its mechanical, thermal, and optical characteristics. For polymers derived from (-)-4-tert-butylphenyl glycidyl ether, the regular arrangement of the bulky, chiral side groups is expected to lead to distinct properties compared to an atactic (random) polymer of the same monomer.

Mechanical Properties: Isotactic polymers, due to their regular structure, have a higher propensity to crystallize compared to their atactic counterparts. Crystallinity generally leads to increased stiffness, tensile strength, and hardness. Therefore, isotactic poly[(-)-4-tert-butylphenyl glycidyl ether] is expected to be a more rigid and mechanically robust material than its hypothetical atactic version. The bulky tert-butylphenyl groups would also contribute to the rigidity of the polymer chain.

Thermal Properties: The ability of a polymer to crystallize also significantly affects its thermal properties. Crystalline polymers exhibit a distinct melting temperature (Tm), which is absent in amorphous polymers. The glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is also influenced by stereoregularity. The increased chain packing and intermolecular interactions in an isotactic polymer typically lead to a higher Tg compared to its atactic counterpart.

Optical Properties: A key feature of polymers synthesized from a chiral monomer like (-)-4-tert-butylphenyl glycidyl ether is their optical activity. The polymer will rotate the plane of polarized light, a property that can be utilized in applications such as chiral separation media or in optical devices. The magnitude and sign of the optical rotation will depend on the polymer's molecular weight, concentration, and the solvent used for the measurement. The regular helical conformation that isotactic polymers often adopt in the solid state can lead to significantly enhanced chiroptical properties compared to the monomer or a random coil conformation in solution.

The following table provides a hypothetical comparison of the expected properties of isotactic poly[(-)-4-tert-butylphenyl glycidyl ether] versus its atactic counterpart, based on general principles of polymer stereochemistry.

| Property | Isotactic Poly[(-)-4-tert-butylphenyl glycidyl ether] | Atactic Poly(4-tert-butylphenyl glycidyl ether) |

| Crystallinity | Semicrystalline | Amorphous |

| Melting Temperature (Tm) | Expected to have a distinct Tm | No Tm |

| Glass Transition Temp. (Tg) | Expected to be higher | Expected to be lower |

| Mechanical Strength | Higher tensile strength and modulus | Lower tensile strength and modulus |

| Solubility | Generally lower | Generally higher |

| Optical Activity | Optically active | Not optically active (if from racemic monomer) |

Studies on Volume Change During Polymerization

The volume change that occurs during polymerization is a critical parameter for many applications, particularly those requiring high dimensional accuracy, such as dental fillings, precision coatings, and molding of electronic components. Most monomers undergo shrinkage during polymerization as covalent bonds are formed, replacing the longer van der Waals distances between monomer units. Ring-opening polymerization (ROP) of cyclic monomers, such as glycidyl ethers, is known to exhibit significantly lower volume shrinkage compared to the polymerization of vinyl monomers.

The reason for the reduced shrinkage in ROP is that for every new bond formed in the polymer chain, a bond within the monomer ring is broken. This partially compensates for the volume reduction associated with the formation of new intermolecular bonds. The magnitude of the volume change depends on the structure of the monomer.

To create "non-shrinking" or even expanding polymer systems, co-polymerization with special "expanding monomers" can be employed. These are typically bicyclic or spirocyclic compounds that undergo a double ring-opening polymerization, leading to a significant increase in volume that can offset the shrinkage of the primary monomer. While there is no specific data on the use of such systems with (-)-4-tert-butylphenyl glycidyl ether, this remains a viable strategy for developing low-shrinkage materials based on this chiral monomer.

The following table presents typical volume shrinkage values for different classes of monomers to provide context.

| Monomer Class | Polymerization Mechanism | Typical Volume Shrinkage (%) |

| Methacrylates | Free Radical Polymerization | 10 - 15 |

| Styrenics | Free Radical Polymerization | 12 - 17 |

| Glycidyl Ethers (Epoxides) | Ring-Opening Polymerization | 3 - 6 |

| Spiro Orthocarbonates | Double Ring-Opening Polymerization | -2 to +3 (Expansion) |

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment

Chromatographic Techniques for Enantiomeric Separation and Purity Determination

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers like glycidyl (B131873) ethers. nih.gov The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). researchgate.net For epoxides, cyclodextrin (B1172386) derivatives are among the most effective and widely used CSPs. chromatographyonline.comnih.gov These cyclic oligosaccharides possess a chiral cavity, and their derivatized hydroxyl groups provide sites for differential interactions (e.g., hydrogen bonding, dipole-dipole) with the enantiomers of the analyte. nih.gov This leads to different retention times for the (+) and (-) enantiomers, allowing for their separation and quantification. gcms.cz The direct analysis of epoxides is often possible without derivatization, simplifying sample preparation. researchgate.net

Table 1: Typical Chiral GC Conditions for Epoxide Enantioseparation

| Parameter | Description |

|---|---|

| Column Type | Capillary column with a Chiral Stationary Phase (CSP) |

| Common CSPs | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin, diacetyl-tert-butyldimethylsilyl-β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 200 - 250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 80 °C to 180 °C) |

| Detector | Flame Ionization Detector (FID) |

| Outcome | Baseline separation of enantiomers with distinct retention times, enabling purity assessment. nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for enantiomeric purity assessment due to its versatility and wide applicability to non-volatile compounds. humanjournals.com The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. openochem.orgiosrjournals.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving the enantiomers of a broad range of compounds, including glycidyl ethers and their derivatives. iosrjournals.orgnih.govmdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol, is crucial for optimizing the separation and achieving high resolution. iosrjournals.orgresearchgate.net

Method validation for chiral HPLC is essential to ensure accuracy and precision, typically involving assessments of linearity, specificity, and limits of detection and quantification. iosrjournals.orgnih.gov

Table 2: Common Chiral Stationary Phases (CSPs) for Glycidyl Ether Separation by HPLC

| CSP Type | Chiral Selector Example | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) iosrjournals.org | Hexane / 2-Propanol iosrjournals.org |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) researchgate.net | Hexane / Ethanol researchgate.net |

| Crown Ether-based | Chiral crown ether (e.g., Crownpak® CR(+)) nih.gov | Perchloric acid buffer (for primary amines) |

| Protein-based | Cellobiohydrolase (CBH) (e.g., Chiralpak® CBH) nih.gov | Acetonitrile / Phosphate Buffer mdpi.com |

Spectroscopic Techniques for Stereochemical Elucidation and Confirmation

While chromatography separates enantiomers, spectroscopic techniques provide detailed structural information, confirm stereochemistry, and are indispensable for determining the absolute configuration of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., using Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Enantiomers are indistinguishable in a standard achiral NMR solvent, as they produce identical spectra. However, their signals can be resolved by introducing a chiral auxiliary. Chiral Shift Reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used for this purpose. libretexts.orgresearchgate.net

The CSR forms rapidly exchanging, diastereomeric complexes with the enantiomers of the analyte, such as the oxygen atom in the epoxide ring of (-)-4-tert-butylphenyl glycidyl ether. researchgate.netacs.org These diastereomeric complexes exist in different magnetic environments, causing the corresponding signals in the ¹H or ¹³C NMR spectrum to appear at different chemical shifts (i.e., they are resolved into separate peaks). The integration of these separated signals allows for the direct determination of the enantiomeric ratio. libretexts.org

Table 3: Common Chiral Shift Reagents for NMR Spectroscopy

| Reagent Name | Lanthanide Ion | Chiral Ligand |

|---|---|---|

| Eu(hfc)₃ | Europium (Eu³⁺) | 3-(Heptafluoropropylhydroxymethylene)-d-camphor |

| Eu(tfc)₃ | Europium (Eu³⁺) | 3-(Trifluoromethylhydroxymethylene)-d-camphor |

| Pr(hfc)₃ | Praseodymium (Pr³⁺) | 3-(Heptafluoropropylhydroxymethylene)-d-camphor |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives

Mass Spectrometry (MS) is a fundamental analytical tool for determining the molecular weight of a compound and deducing its elemental formula. For 4-tert-butylphenyl glycidyl ether, MS analysis confirms the expected molecular mass. mzcloud.org While standard MS cannot differentiate between enantiomers, Tandem Mass Spectrometry (MS/MS) is invaluable for confirming the molecular structure. ucdavis.edu

In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected and subjected to fragmentation through collision-induced dissociation (CID). ucdavis.edu The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint of the molecule. nih.gov This technique can confirm the connectivity of the tert-butylphenyl group to the glycidyl ether moiety. To gain stereochemical information, the enantiomers can be derivatized with a chiral reagent prior to MS analysis; the resulting diastereomers may exhibit different fragmentation patterns in MS/MS.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information about the absolute configuration of a chiral molecule. encyclopedia.pubyoutube.com These methods measure the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pubmtoz-biolabs.com

The absolute configuration of (-)-4-tert-butylphenyl glycidyl ether can be unequivocally assigned by comparing its experimental ECD or VCD spectrum with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govnih.gov The process involves calculating the theoretical spectra for both the (R) and (S) enantiomers. The absolute configuration of the experimental sample is then assigned based on which calculated spectrum matches the experimental one. mtoz-biolabs.comnih.gov ECD spectra typically focus on electronic transitions in the UV-Vis region, while VCD measures vibrational transitions in the infrared region, providing complementary structural information. nih.gov

Table 4: Steps for Absolute Configuration Assignment using ECD/VCD

| Step | Action | Purpose |

|---|---|---|

| 1 | Record the experimental ECD or VCD spectrum of the pure enantiomer. | Obtain the experimental chiroptical fingerprint. |

| 2 | Perform computational modeling (e.g., DFT) for both (R) and (S) configurations. | Generate optimized, low-energy 3D structures. |

| 3 | Calculate the theoretical ECD or VCD spectra for both (R) and (S) enantiomers. | Predict the chiroptical properties for each possible absolute configuration. nih.gov |

| 4 | Compare the experimental spectrum with the two calculated spectra. | Find the best match between experimental and theoretical data. |

| 5 | Assign the absolute configuration. | The configuration of the calculated spectrum that matches the experimental one is assigned to the sample. mtoz-biolabs.com |

Advanced Derivatization Techniques for Analytical Enhancement

The stereochemical characterization and purity assessment of chiral compounds such as (-)-4-tert-Butylphenyl glycidyl ether often necessitate advanced analytical methodologies. Direct enantioseparation can be challenging, and low concentrations in complex matrices can hinder accurate quantification. Chemical derivatization is a powerful strategy employed to overcome these analytical hurdles. jfda-online.com This process involves chemically modifying the analyte to produce a new compound, or derivative, with improved properties for separation and detection. research-solution.comphenomenex.com For gas chromatography (GC), derivatization can enhance the volatility and thermal stability of the analyte, while for high-performance liquid chromatography (HPLC), it can improve retention characteristics and detector response. welch-us.comsemanticscholar.org

A primary application of derivatization in the context of chiral analysis is the conversion of enantiomers, which have identical physical properties, into diastereomers. nih.gov This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can therefore be separated using standard, non-chiral chromatographic techniques. nih.govresearchgate.net

For a molecule like 4-tert-Butylphenyl glycidyl ether, the epoxide ring is the primary site for derivatization reactions. However, the epoxide itself is not always the most suitable functional group for direct derivatization. A common and effective strategy involves the hydrolytic opening of the epoxide ring to form the corresponding vicinal diol, 1-(4-tert-butylphenoxy)-2,3-propanediol. This diol possesses two hydroxyl groups that are readily amenable to reaction with a wide array of derivatizing reagents. nih.gov

Key Derivatization Reactions

Several types of derivatization reactions are applicable for enhancing the analysis of 4-tert-Butylphenyl glycidyl ether, primarily targeting the hydroxyl groups of its corresponding diol.

Acylation: This is a widely used technique where the hydroxyl groups are converted into esters. Reagents such as benzoyl chloride or fluorinated anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) are employed. nih.govscribd.com The resulting derivatives often exhibit improved volatility and chromatographic behavior. scribd.com Furthermore, the introduction of fluorinated groups significantly enhances the sensitivity for electron capture detection (ECD) in GC analysis, allowing for trace-level quantification.

Silylation: This process replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. phenomenex.comnih.gov Silylation drastically reduces the polarity of the molecule and breaks down intermolecular hydrogen bonds, which in turn increases its volatility and thermal stability, making it highly suitable for GC analysis. gcms.cz The resulting TMS ethers often produce readily identifiable fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation. research-solution.com

The selection of a specific derivatization technique depends on the analytical instrumentation available and the specific goals of the analysis, such as determining enantiomeric excess or quantifying trace impurities. For instance, in a study involving the resolution of racemic epoxides, the polymer formed was hydrolyzed, and the resulting diol was derivatized using benzoyl chloride to facilitate the determination of enantiomeric excess via chiral GC or HPLC analysis. nih.gov

The following tables summarize common derivatizing agents and the analytical enhancements they provide for epoxide precursors like diols.

| Derivatization Technique | Reagent Class | Specific Reagent Example | Target Functional Group | Primary Analytical Advantage | Applicable Technique(s) |

|---|---|---|---|---|---|

| Acylation | Acid Halides / Anhydrides | Benzoyl Chloride | Hydroxyl (-OH) | Improved chromatographic resolution | GC, HPLC |

| Acylation | Fluorinated Anhydrides | Pentafluoropropionic Anhydride (PFPA) | Hydroxyl (-OH) | Enhanced ECD sensitivity; Increased volatility | GC-ECD, GC-MS |

| Acylation | Fluorinated Anhydrides | Heptafluorobutyric Anhydride (HFBA) | Hydroxyl (-OH) | Greatly enhanced ECD sensitivity | GC-ECD, GC-MS |

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Increased volatility and thermal stability | GC, GC-MS |

| Parameter | Pre-Derivatization (Analyte: Diol) | Post-Derivatization (Example: TMS Ether) | Research Finding/Rationale |

|---|---|---|---|

| Volatility | Low | High | Derivatization replaces polar -OH groups with non-polar TMS groups, reducing hydrogen bonding and boiling point, making the compound suitable for GC. phenomenex.comgcms.cz |

| Thermal Stability | Moderate | High | The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation. jfda-online.com |

| Peak Shape | Potential for tailing | Symmetrical and sharp | Reduced interaction with active sites on the GC column leads to improved peak symmetry and chromatographic efficiency. research-solution.comscribd.com |

| Detector Sensitivity (ECD) | Low / Not Applicable | Very High (with fluorinated derivatives) | The introduction of multiple fluorine atoms via acylation creates derivatives with a high affinity for electron capture, enabling ultra-trace analysis. |

| Stereochemical Analysis | Requires chiral column | Separable on achiral columns (with chiral reagent) | Reaction with a chiral derivatizing agent forms diastereomers, which have distinct physical properties and can be resolved on standard columns. nih.govnih.gov |

Computational Chemistry and Modeling Studies

Theoretical Investigations of Reaction Mechanisms and Transition States for Enantioselective Processes

Theoretical investigations, particularly using Density Functional Theory (DFT), are crucial for unraveling the intricate details of reaction mechanisms involving chiral molecules like (-)-4-tert-Butylphenyl glycidyl (B131873) ether. These studies focus on identifying the lowest energy pathways for chemical transformations and characterizing the high-energy transition states that govern reaction rates and selectivity.

In the context of enantioselective processes, such as the ring-opening of the epoxide, computational models can predict which stereoisomer will be formed preferentially. This is achieved by calculating the energy barriers for the formation of different stereoisomeric products. A lower energy barrier for one pathway indicates that the corresponding product will be formed faster and in greater abundance. For instance, in the zwitterionic ring expansion polymerization of a related compound, tert-butyl glycidyl ether, DFT calculations have been employed to investigate the formation of zwitterionic intermediates and the subsequent transfer reactions that dictate chain growth. These calculations shed light on the thermodynamics and kinetics of the initiation and propagation steps of polymerization.

The general approach involves locating the transition state structures for the nucleophilic attack on the two distinct carbons of the oxirane ring. The calculated activation energies for these two pathways allow for a quantitative prediction of the regioselectivity and stereoselectivity of the ring-opening reaction. While specific DFT studies on the enantioselective reactions of (-)-4-tert-Butylphenyl glycidyl ether are not extensively documented in publicly available literature, the principles from studies on similar epoxides can be applied. For example, the reaction of the glycidyl ether with a nucleophile would proceed via an SN2 mechanism, and computational modeling can determine the steric and electronic factors that favor attack at one of the two electrophilic carbon atoms of the epoxide ring, leading to the observed enantioselectivity.

Key parameters obtained from these theoretical investigations often include:

| Parameter | Description | Significance |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy corresponds to a faster reaction rate. Differences in ΔG‡ for competing pathways determine the product distribution. |

| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. | Provides insight into the bonding and structural changes that occur during the reaction. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Reaction Free Energy (ΔG) | The overall change in Gibbs free energy, which determines the spontaneity of a reaction. | A negative ΔG indicates a spontaneous process. |

These theoretical calculations are instrumental in designing and optimizing catalysts and reaction conditions for achieving high levels of enantioselectivity in processes involving (-)-4-tert-Butylphenyl glycidyl ether.

Stereochemical Predictions and Conformational Analysis

The three-dimensional structure of a molecule plays a pivotal role in its chemical and physical properties. Stereochemical predictions and conformational analysis are computational techniques used to determine the most stable spatial arrangements of atoms in a molecule and to understand the energy landscape associated with different conformations.

For (-)-4-tert-Butylphenyl glycidyl ether, conformational analysis can identify the preferred orientations of the tert-butylphenyl group and the glycidyl ether moiety. This is typically achieved through computational methods such as molecular mechanics or quantum mechanics calculations. By systematically rotating the single bonds in the molecule and calculating the potential energy for each conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which states that lower energy conformers are more populated. Understanding the dominant conformations is critical as it can influence the molecule's reactivity by affecting the accessibility of the reactive epoxide ring to incoming reagents.

For example, the orientation of the bulky tert-butylphenyl group can sterically hinder one face of the epoxide ring, thereby directing the approach of a nucleophile to the less hindered face and influencing the stereochemical outcome of the reaction.

Key aspects explored in stereochemical and conformational analysis include:

| Aspect | Computational Method | Information Gained |

| Dihedral Angle Scanning | Molecular Mechanics, DFT | Identifies low-energy conformations by systematically rotating around key single bonds. |

| Potential Energy Surface Mapping | Quantum Mechanics | Provides a comprehensive view of the energy landscape, including stable conformers and the energy barriers between them. |

| Boltzmann Population Analysis | Statistical Mechanics | Predicts the relative abundance of different conformers at a given temperature. |

| Steric Hindrance Analysis | Molecular Modeling | Visualizes and quantifies the steric bulk around the reactive centers of the molecule. |

Molecular Dynamics Simulations of Polymerization Processes and Polymer Structure

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and materials. In the context of (-)-4-tert-Butylphenyl glycidyl ether, MD simulations can provide valuable insights into the polymerization process and the resulting structure and properties of the polymer, poly(4-tert-butylphenyl glycidyl ether).

MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. This allows for the visualization and analysis of dynamic processes such as monomer addition, chain growth, and the folding and arrangement of polymer chains. All-atom MD simulations, where every atom is explicitly represented, can be used to study the temperature response of poly(glycidyl ether)s. mdpi.com

For the polymerization of glycidyl ethers, MD simulations can be used to investigate:

Chain Growth and Termination: By simulating the interactions between monomers, initiators, and growing polymer chains, MD can help to elucidate the mechanism of polymerization and identify factors that influence the rate of chain growth and the final molecular weight of the polymer.

Polymer Conformation and Morphology: MD simulations can predict the three-dimensional structure of the resulting polymer chains, including their coiling, folding, and aggregation behavior. This is crucial for understanding the macroscopic properties of the polymer, such as its viscosity, solubility, and mechanical strength.

Interactions with Other Molecules: Simulations can model the interactions of the polymer with solvents, surfaces, or other additives, which is important for formulation and application development.

A study on the zwitterionic ring expansion polymerization of tert-butyl glycidyl ether utilized DFT calculations to understand the mechanistic details of the formation of cyclic polymers. ehu.es This highlights the synergy between different computational methods in studying polymerization. While MD simulations provide insights into the dynamic and structural aspects, quantum mechanics calculations can elucidate the underlying electronic mechanisms of the chemical reactions involved.

The data obtained from MD simulations can be used to calculate various structural and dynamic properties of the polymer, as summarized in the table below:

| Property | Description | Relevance |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer chain. | Provides information about the polymer's conformation in different environments (e.g., solution, melt). |

| End-to-End Distance | The distance between the two ends of a polymer chain. | Characterizes the overall shape and extension of the polymer. |

| Pair Correlation Function | Describes the probability of finding another atom at a certain distance from a reference atom. | Reveals the local packing and structure of the polymer chains. |

| Diffusion Coefficient | A measure of how quickly molecules move through a medium. | Important for understanding the transport properties of the polymer in solution or in a blend. |

Through these computational approaches, a comprehensive, multi-scale understanding of (-)-4-tert-Butylphenyl glycidyl ether and its corresponding polymer can be achieved, from the electronic details of chemical reactions to the macroscopic properties of the resulting materials.

Future Research Directions and Emerging Trends

Development of Novel Enantioselective Catalytic Systems for Efficient Synthesis

The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry, providing essential intermediates for pharmaceuticals and functional materials. nih.gov The demand for optically pure forms of compounds like 4-tert-butylphenyl glycidyl (B131873) ether, (-)- has spurred significant research into asymmetric synthesis. nih.govnih.gov Future efforts are concentrated on developing highly efficient and selective catalytic systems.

A primary area of research is the advancement of asymmetric epoxidation, a direct method for converting prochiral alkenes into chiral epoxides. wikipedia.org While established methods like the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations are foundational, ongoing research seeks to create catalysts with even greater activity and broader substrate scope. wikipedia.org For the synthesis of aryl glycidyl ethers, ylide-mediated epoxidation and Darzens-type reactions represent alternative strategies. wiley-vch.de The development of novel chiral sulfides and phosphazene bases could lead to more efficient and selective synthesis of aryl epoxides. wiley-vch.de

Another powerful strategy is the kinetic resolution of racemic epoxides. nih.govacs.org This technique is particularly important as no universal methods exist for the direct, enantioselective synthesis of terminal epoxides. acs.org Metal-salen complexes, particularly those involving chromium and cobalt, have proven highly effective for the hydrolytic kinetic resolution (HKR) of racemic terminal epoxides. nih.govresearchgate.net Future work will likely focus on designing new generations of these catalysts, including multi-metallic and supramolecular systems, to achieve higher selectivity factors (k_rel), allowing for the isolation of both the unreacted epoxide and the resulting diol in high enantiomeric excess. mdpi.com The goal is to develop catalytic systems that are not only highly selective but also robust, recyclable, and cost-effective for industrial-scale production.

| Catalytic Strategy | Key Catalyst Type | Research Focus |

| Asymmetric Epoxidation | Chiral metal complexes (e.g., Mn-salen, Ti-tartrate), Organocatalysts (e.g., Shi catalyst) | Improving catalyst activity, broadening substrate scope, enhancing enantioselectivity for specific substrates like aryl allylic ethers. |

| Kinetic Resolution | Metal-salen complexes (e.g., Co(III)-salen), Enzymes (e.g., Epoxide Hydrolases) | Designing recyclable catalysts, achieving higher selectivity factors (k_rel), developing systems for large-scale applications. researchgate.netmdpi.com |

| Ylide-Mediated Epoxidation | Chiral sulfides, phosphazene bases | Creating more efficient and selective ylides for the construction of aryl epoxides. wiley-vch.de |

Exploration of New Polymer Architectures and Functional Materials through Stereocontrol

The stereochemistry of a polymer backbone is a critical factor that dictates its macroscopic properties, including thermal and mechanical characteristics. researchgate.net The use of an enantiopure monomer such as 4-tert-butylphenyl glycidyl ether, (-)- in ring-opening polymerization (ROP) offers precise control over the polymer's microstructure, leading to the synthesis of highly stereoregular, isotactic polyethers. rsc.orgacs.org

A significant emerging trend is the formation of polymer stereocomplexes. researchgate.net These structures are formed when two isotactic polymer chains of opposite chirality, such as poly(R-4-tert-butylphenyl glycidyl ether) and poly(S-4-tert-butylphenyl glycidyl ether), co-crystallize. researchgate.netuni-mainz.de This stereocomplexation can lead to a substantial increase in the material's melting temperature and improved mechanical properties compared to the individual enantiopure polymers. researchgate.netuni-mainz.de Future research will explore the in-situ formation of these stereocomplexes directly from a racemic monomer mixture using isoselective catalysts, which concurrently produce both (R)- and (S)-polymer chains. researchgate.netuni-mainz.de

Furthermore, the controlled polymerization of 4-tert-butylphenyl glycidyl ether, (-)- allows for the creation of novel block copolymers with well-defined architectures. rsc.org By combining the hydrophobic, rigid block derived from 4-tert-butylphenyl glycidyl ether with flexible, hydrophilic blocks (e.g., from ethylene (B1197577) oxide), new amphiphilic materials can be designed. rsc.orgd-nb.info These materials are promising for a variety of applications, including as specialized surfactants and in drug delivery systems. d-nb.info The bulky tert-butylphenyl group can influence properties such as glass transition temperature and solubility, making it a valuable component for high-performance coatings and adhesives. nbinno.com

Green Chemistry Approaches in the Synthesis and Derivatization of 4-tert-Butylphenyl Glycidyl Ether, (-)-

The principles of green chemistry are increasingly influencing the synthesis and modification of chemical compounds, aiming to reduce environmental impact and improve sustainability. researchgate.net For 4-tert-butylphenyl glycidyl ether, (-)-, this involves developing eco-friendly catalytic systems and reaction conditions.

Biocatalysis represents a powerful green alternative to traditional chemical methods. researchgate.net Enzymes such as epoxide hydrolases (EHs), monooxygenases, and peroxidases can be used for the enantioselective synthesis of chiral epoxides. nih.govresearchgate.net EHs are particularly attractive as they can perform the kinetic resolution of racemic epoxides with high enantioselectivity under mild, aqueous conditions without the need for cofactors. nih.gov Research is focused on discovering new EHs through genome mining and improving the stability and selectivity of existing enzymes via protein engineering techniques like directed evolution. nih.gov Other biocatalytic methods include the use of halohydrin dehalogenases for epoxide ring formation. researchgate.net

| Green Chemistry Approach | Method/Catalyst | Advantages & Research Goals |

| Biocatalysis | Epoxide Hydrolases (EHs), Monooxygenases, Halohydrin Dehalogenases | High enantioselectivity, mild reaction conditions, cofactor-free (for EHs), reduced waste. nih.govresearchgate.net Goal: Enzyme engineering for enhanced stability and activity. nih.gov |